molecular formula C28H32N4O3S B585449 TAK-901-d3 CAS No. 1346603-28-8

TAK-901-d3

Cat. No.: B585449
CAS No.: 1346603-28-8
M. Wt: 507.667
InChI Key: WKDACQVEJIVHMZ-GKOSEXJESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TAK-901-d3 is a deuterated analog of the novel, multi-targeted azacarboline chemotype Aurora kinase inhibitor, TAK-901. This investigational compound is characterized as a potent inhibitor with potential antineoplastic activity, designed for use in research applications . The mechanism of action for the parent compound involves time-dependent, tight-binding inhibition of Aurora B kinase, a key regulator of mitosis that functions in chromosome segregation and cytokinesis . By binding to and inhibiting Aurora B, this compound is expected to disrupt proper mitotic progression, leading to the suppression of histone H3 phosphorylation and the induction of polyploidy in treated cells, ultimately resulting in decreased proliferation of tumor cells that overexpress Aurora B . Preclinical studies on TAK-901 highlighted its potent activity against a broad panel of human cancer cell lines, including models of leukemia and solid tumors like ovarian cancer and glioblastoma, and it has been shown to inhibit other kinases such as FLT3 and FGFR2 in intact cells . A 2022 study demonstrated that the parent inhibitor TAK-901 remarkably reduces cell viability, self-renewal, and invasion in glioblastoma cells and glioma stem cells (GSCs) by suppressing SREBP1-mediated lipid metabolism, revealing a novel metabolic mechanism for targeting this aggressive cancer . Furthermore, a 2025 study identified that the anti-tumor effects of TAK-901 in prostate cancer models may function through a novel target, EPHA2, independently of its classical Aurora kinase B inhibition, suggesting a broader and more complex pharmacological profile . As a deuterated version, this compound serves as a critical internal standard in bioanalytical methods, enabling precise quantification and reliable pharmacokinetic and metabolic studies for this promising therapeutic agent during research and development .

Properties

CAS No.

1346603-28-8

Molecular Formula

C28H32N4O3S

Molecular Weight

507.667

IUPAC Name

5-(3-ethylsulfonylphenyl)-3,8-dimethyl-N-[1-(trideuteriomethyl)piperidin-4-yl]-9H-pyrido[2,3-b]indole-7-carboxamide

InChI

InChI=1S/C28H32N4O3S/c1-5-36(34,35)21-8-6-7-19(14-21)23-15-22(28(33)30-20-9-11-32(4)12-10-20)18(3)26-25(23)24-13-17(2)16-29-27(24)31-26/h6-8,13-16,20H,5,9-12H2,1-4H3,(H,29,31)(H,30,33)/i4D3

InChI Key

WKDACQVEJIVHMZ-GKOSEXJESA-N

SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C3=C2C4=CC(=CN=C4N3)C)C)C(=O)NC5CCN(CC5)C

Synonyms

5-[3-(Ethylsulfonyl)phenyl]-3,8-dimethyl-N-(1-methyl-4-piperidinyl)-9H-pyrido[2,3-b]indole-7-carboxamide; 

Origin of Product

United States

Preclinical Characterization of Tak 901 and Its Deuterated Analog Tak 901 D3

Biochemical Kinase Inhibition Profile

TAK-901 demonstrates a potent and varied profile of kinase inhibition, with a primary focus on the Aurora kinase family. This section details the specifics of its inhibitory action.

Aurora B Kinase Inhibition Kinetics and Binding Affinity

TAK-901 shows potent inhibition of the Aurora B/INCENP complex, with a half-maximal inhibitory concentration (IC50) of 15 nM. selleckchem.comresearchgate.net The compound exhibits time-dependent, tight-binding inhibition of Aurora B. aacrjournals.orginvivochem.com This is characterized by a slow dissociation from the enzyme, with a reported half-life of 920 minutes for the inhibitor-enzyme complex. aacrjournals.orgresearchgate.net The affinity constant for the binding of TAK-901 to the Aurora B-INCENP complex has been determined to be 0.02 nM. selleckchem.comresearchgate.net

Spectrum of Inhibition Against Aurora A and C Kinases

While a primary target of TAK-901 is Aurora B, it also effectively inhibits other members of the Aurora kinase family. It inhibits Aurora A with an IC50 value of 21 nM. selleckchem.cominvivochem.commedchemexpress.com The compound also demonstrates inhibitory activity against Aurora C with an IC50 of 4.2 nM. caymanchem.com However, unlike its interaction with Aurora B, the inhibition of Aurora A by TAK-901 is not time-dependent. aacrjournals.orgnih.govinvivochem.com

Polypharmacology and Off-Target Kinase Profiling (e.g., FLT3, FGFR2)

Biochemical assays have revealed that TAK-901 inhibits a wide range of kinases beyond the Aurora family. aacrjournals.orgnih.gov Notably, it shows potent inhibition of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor 2 (FGFR2). aacrjournals.orgnih.govaacrjournals.org In cellular assays, TAK-901 was found to inhibit the autophosphorylation of FLT3 and FGFR2 with IC50 values that are comparable to its inhibition of Aurora B. selleckchem.comresearchgate.net Other kinases inhibited by TAK-901 in biochemical assays include members of the Src family, JAK3, c-Src, CLK2, FGR, YES1, LRRK2, Fyn, and Abl, with IC50 values in the low nanomolar range. selleckchem.comcaymanchem.com However, in intact cells, the inhibitory activity against many of these off-target kinases, such as c-Src and Abl, is significantly weaker. selleckchem.comresearchgate.netaacrjournals.org

Kinase TargetIC50 (nM)Cellular EC50 (µM)
Aurora A21 selleckchem.cominvivochem.commedchemexpress.com-
Aurora B15 selleckchem.cominvivochem.commedchemexpress.com0.16 (Histone H3 Phosphorylation) medchemexpress.comaacrjournals.org
Aurora C4.2 caymanchem.com-
FLT31.2 - 6.4 caymanchem.com0.25 aacrjournals.org
FGFR21.2 - 6.4 caymanchem.com0.22 aacrjournals.org
c-Src1.2 - 6.4 caymanchem.com20-fold weaker than Aurora B selleckchem.comresearchgate.net
Abl1.2 - 6.4 caymanchem.com20-fold weaker than Aurora B selleckchem.comresearchgate.net

Time-Dependent and Tight-Binding Inhibition Characteristics

A key feature of TAK-901's interaction with Aurora B is its time-dependent and tight-binding nature. aacrjournals.orgnih.govinvivochem.com This characteristic is not observed with its inhibition of Aurora A. aacrjournals.orgnih.govinvivochem.com The slow dissociation of TAK-901 from the Aurora B/INCENP complex, with a half-life of 920 minutes, contributes to its potent cellular activity. aacrjournals.orgresearchgate.net This tight-binding inhibition is likely a factor in the sustained suppression of Aurora B activity within cells. aacrjournals.org

Cellular Pharmacodynamics and Biological Responses

The biochemical inhibition of key cellular kinases by TAK-901 translates into distinct effects on cellular processes, particularly those related to cell division.

Impact on Mitotic Spindle Formation and Chromosome Segregation Fidelity

Consistent with the inhibition of Aurora B, a key regulator of mitosis, treatment with TAK-901 leads to significant disruptions in cell division. medkoo.comiiarjournals.org Aurora B is essential for the proper attachment of the mitotic spindle to chromosomes and for ensuring the faithful segregation of chromosomes into daughter cells. pharmaffiliates.comresearchgate.netmedkoo.com Inhibition of Aurora B by TAK-901 disrupts these processes, leading to abnormal chromosome alignment. iiarjournals.org This disruption of the mitotic process ultimately results in the failure of cytokinesis, the final step in cell division. A hallmark of this effect is the induction of polyploidy, where cells contain multiple sets of chromosomes. aacrjournals.orgnih.govselleckchem.com This has been observed in various cancer cell lines treated with TAK-901. aacrjournals.orgselleckchem.comresearchgate.net The suppression of histone H3 phosphorylation, a direct substrate of Aurora B, is another key pharmacodynamic marker of TAK-901 activity in cells. aacrjournals.orgmedchemexpress.comaacrjournals.org

Modulation of Histone H3 Phosphorylation (Ser10) as a Pharmacodynamic Marker

TAK-901, a potent inhibitor of Aurora B kinase, demonstrates a clear dose-dependent suppression of histone H3 phosphorylation at the serine 10 (Ser10) position, a key substrate of Aurora B. aacrjournals.orgiiarjournals.org This inhibitory effect serves as a reliable pharmacodynamic marker for the compound's activity in both cellular and in vivo models. aacrjournals.orgresearchgate.netresearchgate.net

In preclinical studies, treatment of various cancer cell lines with TAK-901 resulted in a significant reduction in phospho-histone H3 (Ser10) levels. aacrjournals.orgnih.govcaymanchem.com For instance, in PC3 prostate cancer cells, TAK-901 suppressed histone H3 phosphorylation with an EC50 value of 0.16 µM. aacrjournals.orgresearchgate.netcaymanchem.comresearchgate.netmedchemexpress.com This on-target effect has been consistently observed across different cancer types, including glioblastoma and leukemia. aacrjournals.orgnih.gov The reduction of histone H3 phosphorylation is a direct consequence of Aurora B inhibition, confirming the mechanism of action of TAK-901. aacrjournals.orgresearchgate.net

The modulation of histone H3 phosphorylation has also been validated in in vivo xenograft models. aacrjournals.orgnih.gov Administration of TAK-901 to tumor-bearing animals led to a dose-dependent and durable suppression of histone H3 phosphorylation in tumor tissues. aacrjournals.orgresearchgate.netresearchgate.net This in vivo activity correlates with the retention of TAK-901 in the tumor, highlighting the compound's ability to engage its target in a physiological setting. aacrjournals.orgnih.gov

Interactive Data Table: Effect of TAK-901 on Histone H3 Phosphorylation

Cell LineCancer TypeEC50 for H3 (Ser10) Phosphorylation InhibitionReference
PC3Prostate Cancer0.16 µM aacrjournals.orgresearchgate.netcaymanchem.comresearchgate.netmedchemexpress.com
U87MGGlioblastomaDose-dependent decrease nih.gov
GSC5Glioblastoma Stem CellDose-dependent decrease nih.gov
A2780Ovarian CancerDose-dependent decrease in vivo aacrjournals.orgresearchgate.netresearchgate.net

Induction of Cellular Polyploidy and Aberrant Mitosis

A hallmark of Aurora B kinase inhibition by TAK-901 is the induction of cellular polyploidy and aberrant mitosis. aacrjournals.orgiiarjournals.orgnih.gov By disrupting the normal process of cell division, TAK-901 leads to the formation of cells with multiple sets of chromosomes. aacrjournals.orgresearchgate.netnih.gov This phenomenon is a direct consequence of inhibiting Aurora B's essential functions in chromosome segregation and cytokinesis. aacrjournals.orgnih.gov

In various human cancer cell lines, treatment with TAK-901 consistently results in the emergence of polyploid cells. aacrjournals.orgnih.govselleckchem.com For example, in PC3 prostate cancer cells and HL60 leukemia cells, TAK-901 treatment leads to the visualization of large, multinucleated cells and the detection of cells with 8n or higher DNA content via flow cytometry. aacrjournals.orgresearchgate.netresearchgate.netselleckchem.com The appearance of these octaploid cells, which have failed two cell divisions, typically begins at concentrations around 200 nmol/L. aacrjournals.orgresearchgate.netresearchgate.net

This induction of polyploidy is a characteristic phenotype of Aurora B inhibition and serves as a key indicator of TAK-901's cellular activity. aacrjournals.orgiiarjournals.org The disruption of mitosis ultimately contributes to the antiproliferative effects of the compound. aacrjournals.org

Regulation of Cell Cycle Progression and Apoptosis Pathways in Cellular Models

TAK-901 exerts significant effects on cell cycle progression and apoptosis in cancer cells. nih.govnih.gov As a potent Aurora kinase inhibitor, it disrupts the mitotic phase of the cell cycle, leading to cell cycle arrest. nih.gov Studies in glioblastoma cells have shown that TAK-901 treatment leads to a higher percentage of tetraploid cells and a decrease in diploid cells, indicating a significant cell cycle arrest. nih.gov At higher concentrations, an accumulation of the sub-G1 cell population is observed, which is indicative of apoptosis. aacrjournals.orgresearchgate.netresearchgate.net

Furthermore, TAK-901 has been shown to induce apoptosis in a dose-dependent manner in various cancer cell lines, including glioblastoma and glioma stem cells. nih.govnih.gov Mechanistic studies have revealed that TAK-901 can increase the protein levels of pro-apoptotic proteins like BAX. iiarjournals.org In some cancer cell models, the induction of apoptosis by TAK-901 is dependent on p53. iiarjournals.org The compound has also been found to downregulate the expression and activation of SREBP1, and overexpression of SREBP1 can alleviate the apoptosis induced by TAK-901 in glioblastoma cells. nih.govnih.gov

Interactive Data Table: Cell Cycle and Apoptotic Effects of TAK-901

Cell LineEffect on Cell CycleApoptotic EffectKey Pathway ModulationReference
U87MGCell cycle arrest, increased tetraploidyDose-dependent increase in apoptosisDownregulation of SREBP1 nih.gov
GSC5Cell cycle arrestDose-dependent increase in apoptosisDownregulation of SREBP1 nih.gov
HL60Accumulation of sub-G0 population at >3.2 µmol/LInduction of apoptosis- aacrjournals.orgresearchgate.netresearchgate.net
HCT116-Induction of active BAXp53-dependent increase in BAX iiarjournals.org

Effects on Cellular Proliferation and Viability in In Vitro Systems

TAK-901 demonstrates potent inhibition of cellular proliferation and viability across a broad range of human cancer cell lines. aacrjournals.orgnih.gov The effective concentration (EC50) values for inhibiting cell proliferation typically range from 40 to 500 nmol/L. aacrjournals.orgnih.govselleckchem.com This antiproliferative activity is a direct result of its primary mechanism of action, the inhibition of Aurora B kinase, which is crucial for cell division. aacrjournals.org

In studies using various cancer cell lines, including those from ovarian, breast, and colorectal cancers, TAK-901 has consistently shown a strong growth inhibitory effect. aacrjournals.orgnih.gov For instance, in glioblastoma cell lines U87MG and patient-derived glioma stem cells (GSC5), TAK-901 significantly suppressed proliferation. nih.gov The antiproliferative effects of TAK-901 are closely associated with its ability to inhibit histone H3 phosphorylation and induce polyploidy. aacrjournals.org Interestingly, non-proliferating cells, which have low Aurora B expression, are significantly less sensitive to the cytotoxic effects of TAK-901. aacrjournals.org

Inhibition of Cellular Migration and Invasion Mechanisms

Preclinical studies have demonstrated that TAK-901 can effectively inhibit the migration and invasion of cancer cells. nih.gov In glioblastoma (GBM) models, treatment with TAK-901 impaired the migratory and invasive abilities of U87MG cells, as shown in Transwell assays. nih.gov The number of cells migrating through the chambers was significantly reduced in the TAK-901-treated groups. nih.gov This suggests that beyond its effects on cell division, TAK-901 can also impact the processes that contribute to tumor spread and metastasis. nih.govmdpi.com

Influence on Cancer Stem-like Cell Phenotypes in Cellular Models

TAK-901 has shown significant activity against cancer stem-like cells (CSCs), which are believed to be a key driver of tumor recurrence and therapeutic resistance. nih.gov In studies involving patient-derived glioma stem cells (GSCs), TAK-901 remarkably reduced their self-renewal capacity and inhibited their stem cell-like phenotype. nih.gov This effect on GSCs, which are often more resistant to conventional therapies, highlights a potentially important therapeutic application for TAK-901 in targeting the root of tumor growth. nih.gov

Elucidation of Molecular Mechanisms Beyond Primary Kinase Targets

While TAK-901 is a potent inhibitor of Aurora kinases, biochemical assays have revealed its activity against a panel of other kinases. aacrjournals.orgcaymanchem.comnih.gov However, in intact cells, TAK-901 potently inhibits only a limited number of kinases beyond Aurora B, including FLT3 and FGFR2. aacrjournals.orgnih.gov It has been shown to suppress the autophosphorylation of FLT3 and FGFR2 in relevant cell lines with EC50 values comparable to that of Aurora B inhibition. aacrjournals.orgselleckchem.comaacrjournals.org

Recent research in glioblastoma has uncovered a novel mechanism of action for TAK-901 involving the regulation of lipid metabolism. nih.govnih.gov RNA sequencing and subsequent analyses showed that TAK-901 downregulates the expression and activation of Sterol Regulatory Element-Binding Protein 1 (SREBP1), a key transcription factor in lipid synthesis. nih.govnih.gov Importantly, the exogenous expression of SREBP1 was able to partially rescue the suppression of cell viability and apoptosis caused by TAK-901 in glioblastoma cells. nih.govnih.gov This finding suggests that the anti-tumor effects of TAK-901 in certain contexts may be mediated, at least in part, by its ability to inhibit SREBP1-mediated lipid metabolism. nih.gov

Interplay with Lipid Metabolism Pathways (e.g., SREBP1-Mediated Regulation)

Research into the mechanisms of TAK-901 has revealed a significant interplay with lipid metabolism, particularly through the sterol regulatory element-binding protein 1 (SREBP1) pathway. In studies involving glioblastoma (GBM), treatment with TAK-901 was found to markedly decrease the levels of neutral lipids within GBM cells. medchemexpress.com This observation points to a disruption of lipid metabolism as a key component of TAK-901's anticancer activity.

The primary mechanism identified for this effect is the downregulation of SREBP1 expression and activation by TAK-901. medchemexpress.com SREBP1 is a critical transcription factor that governs the synthesis of fatty acids and cholesterol, and its role in promoting tumor growth is well-documented across various cancers, including GBM. medchemexpress.com RNA sequencing and RT-qPCR analyses have confirmed that TAK-901 treatment leads to a reduction in the expression of SREBF1, the gene encoding SREBP1. medchemexpress.com

Further experiments have demonstrated the functional importance of this interaction. When SREBP1 was overexpressed in GBM cells, it partially rescued them from the cytotoxic effects of TAK-901, mitigating the suppression of cell viability and the induction of apoptosis. medchemexpress.com While the related protein SREBP2 was also considered, its expression was not significantly altered by TAK-901, suggesting that SREBP1 is a primary downstream target in this context. medchemexpress.com These findings establish a clear link between TAK-901 and the suppression of SREBP1-mediated lipid metabolism, highlighting a key aspect of its preclinical profile. medchemexpress.com

Currently, there is no publicly available preclinical data detailing the specific interplay of the deuterated analog, TAK-901-d3, with lipid metabolism pathways such as SREBP1-mediated regulation. This compound is identified as the deuterium-labeled form of TAK-901. medchemexpress.com

Synthetic Lethality Interactions (e.g., BCL-xL Pathway Modulation and BAX Activation)

A key area of preclinical investigation for TAK-901 has been the exploration of synthetic lethality, a phenomenon where the combination of two genetic or chemical perturbations leads to cell death, while each one individually does not. A synthetic lethal siRNA screen identified B-cell lymphoma-extra large (BCL-xL) as a crucial factor in cancer cell resistance to TAK-901.

It was discovered that the inhibition or depletion of BCL-xL acts synergistically with TAK-901 to induce cancer cell death. medchemexpress.com The mechanism underlying this synthetic lethality involves the pro-apoptotic protein BCL2-associated X protein (BAX). medchemexpress.com Treatment with TAK-901 was shown to induce the expression of active BAX. medchemexpress.com BCL-xL normally functions to protect cells from apoptosis by sequestering BAX. medchemexpress.com Therefore, when BCL-xL is inhibited, cells become sensitized to the effects of TAK-901-induced BAX. medchemexpress.com The combination of TAK-901 with a BCL-xL inhibitor, such as ABT-263, resulted in synergistic cytotoxicity and increased caspase-3/7 activity, indicative of apoptosis, in multiple cancer cell lines. medchemexpress.com

The critical role of BAX in this synergistic interaction was confirmed in studies using BAX-null cell lines, where the combination of TAK-901 and BCL-xL inhibition did not produce a synergistic effect. medchemexpress.com This highlights that BAX is a key mediator of the enhanced cell-killing effect observed with the combined inhibition of Aurora B kinase and BCL-xL. medchemexpress.com

There is currently no specific preclinical information available from the searched sources regarding the synthetic lethality interactions of this compound, including its potential modulation of the BCL-xL pathway or its effect on BAX activation.

Analysis of Downstream Gene Expression and Protein Signaling Cascades

The administration of TAK-901 triggers significant changes in downstream gene expression and protein signaling, largely stemming from its primary activity as an Aurora B kinase inhibitor. A fundamental downstream effect is the suppression of phosphorylation of histone H3 on serine 10, a direct substrate of Aurora B kinase. medchemexpress.com This inhibition disrupts proper chromosome segregation and cytokinesis, often leading to a polyploid cellular phenotype.

TAK-901 treatment has been shown to increase the protein levels of p53, p21, and BAX. medchemexpress.com The induction of BAX expression by TAK-901 occurs in a p53-dependent manner. medchemexpress.com Further analysis of p53 downstream targets revealed that TAK-901 enhances the mRNA expression of p21 and PIDD1, while the expression of NOXA and BBC3 is not similarly affected. The depletion of p53 was found to reduce the induction of both BAX and p21 at both the mRNA and protein levels, confirming the role of p53 in this signaling cascade. medchemexpress.com

In addition to these pathways, TAK-901 has been reported to inhibit the NF-κB and JAK/STAT pathways in reporter-based cellular models. However, it did not appear to affect the phosphorylation or subcellular localization of the key signaling mediators NF-κB and STAT5, suggesting a more complex regulatory mechanism. Gene expression profiling through microarray analysis has identified multiple differentially expressed genes in human peripheral blood mononuclear cells treated with TAK-901, though the precise mechanisms for these changes are still under investigation.

No detailed preclinical data on the specific effects of this compound on downstream gene expression or protein signaling cascades are available in the public domain based on the conducted searches.

Data Tables

Table 1: Effect of TAK-901 on Protein Expression in HCT116 Cells

ProteinChange upon TAK-901 TreatmentFunctional RoleReference
p-Histone H3 (Ser10)DecreasedSubstrate of Aurora B Kinase medchemexpress.com
p53IncreasedTumor Suppressor medchemexpress.com
p21Increasedp53 downstream target, cell cycle inhibitor medchemexpress.com
BAXIncreasedPro-apoptotic protein medchemexpress.com
BAKNo significant changePro-apoptotic protein medchemexpress.com

Table 2: Effect of TAK-901 on mRNA Expression of p53 Downstream Genes in HCT116 Cells

GeneChange in mRNA Expression upon TAK-901 TreatmentReference
BAXIncreased medchemexpress.com
p21Increased
PIDD1Increased
NOXANo significant change
BBC3No significant change

Advanced Methodologies for Investigating Tak 901 and Tak 901 D3

In Vitro Experimental Platforms

A variety of in vitro methods are employed to dissect the mechanisms by which TAK-901 exerts its effects on cancer cells and specific protein targets. These platforms range from biochemical assays measuring enzyme activity to complex cellular models assessing proliferation, cell cycle progression, migration, invasion, and molecular changes.

Enzymatic Assays for Kinase Activity and Inhibitor Kinetics

Enzymatic assays are fundamental for determining the direct inhibitory effect of TAK-901 on its target kinases, particularly Aurora A and Aurora B. These assays typically involve incubating the purified kinase enzyme with a substrate and ATP in the presence of varying concentrations of the inhibitor. The resulting phosphorylation of the substrate is then quantified using various detection methods, such as IMAP detection reagents or homogeneous time-resolved fluorescence (HTRF) medchemexpress.comresearchgate.netresearchgate.net.

Studies have shown that TAK-901 inhibits Aurora A/TPX2 and Aurora B/INCENP complexes with IC₅₀ values in the nanomolar range (21 nM and 15 nM, respectively) selleckchem.comresearchgate.netmdpi.com. Enzyme kinetic studies have revealed that TAK-901 exhibits time-dependent, tight-binding inhibition of Aurora B/INCENP researchgate.netaacrjournals.orgaacrjournals.org. The dissociation of TAK-901 from the Aurora B/INCENP complex is slow, with a reported half-life of 920 minutes, and the affinity constant for binding is determined to be 0.02 nM selleckchem.comresearchgate.net. This tight binding contributes to the sustained inhibition of Aurora B activity. While TAK-901 also inhibits Aurora A/TPX2 potently, this inhibition was not time-dependent aacrjournals.org.

Beyond Aurora kinases, broad panel kinase profiling services are used to assess TAK-901's inhibitory activity against a wide range of other protein kinases aacrjournals.orgaacrjournals.org. These screens, often conducted at fixed concentrations (e.g., 0.1 and 1 µmol/L), help identify off-target effects. While enzymatic assays showed inhibition of multiple kinases, studies in intact cells indicated potent inhibition of a more limited set, including FLT3 and FGFR2 aacrjournals.orgaacrjournals.orgnih.gov.

High-Throughput Cellular Screening for Proliferation, Viability, and Apoptosis (e.g., MTS, BrdUrd, Caspase-3/7 assays)

High-throughput cellular screening assays are essential for evaluating the impact of TAK-901 on fundamental cellular processes like proliferation, viability, and the induction of apoptosis in various cancer cell lines. These assays allow for the rapid assessment of compound effects across a range of concentrations and cell types.

Cell proliferation is commonly assessed using methods like BrdUrd incorporation or MTS assays medchemexpress.com. BrdUrd incorporation measures DNA synthesis in actively dividing cells medchemexpress.comtheses.cz, while MTS assays measure the metabolic activity of viable cells medchemexpress.comresearchgate.net. TAK-901 has been shown to inhibit cell proliferation in numerous human cancer cell lines with effective concentration (EC₅₀) values ranging from 40 to 500 nmol/L selleckchem.commdpi.comaacrjournals.orgresearchgate.netnih.gov. These values often correlate well with the compound's potency in inhibiting cellular Aurora B aacrjournals.org.

Apoptosis, or programmed cell death, is a critical mechanism by which anticancer agents eliminate cancer cells. Assays such as Caspase-3/7 activity measurements are used to detect the activation of key executioner caspases involved in the apoptotic pathway researchgate.nethud.ac.ukmdpi-res.com. Annexin V staining followed by flow cytometry is another widely used method to identify apoptotic cells based on the translocation of phosphatidylserine (B164497) to the outer cell membrane researchgate.netmdpi-res.comnih.govmdpi.com. Studies have demonstrated that TAK-901 treatment can induce apoptosis in cancer cells nih.govmdpi.com.

Cell viability can also be measured using assays like CellTiter-Glo, which quantifies ATP as an indicator of metabolically active cells nih.gov. Live/dead cell staining is another method used to distinguish viable cells from those with compromised membrane integrity nih.gov.

Quantitative Assessment of Cell Cycle Distribution and Polyploidy by Flow Cytometry

Flow cytometry is a powerful technique used to quantitatively analyze the DNA content of cells, allowing for the determination of cell cycle phase distribution (G1, S, G2/M) and the detection of polyploidy. Aurora kinases, being key regulators of mitosis, are directly involved in cell cycle progression and chromosome segregation aacrjournals.orgnih.govcancer-genetics.org. Inhibition of Aurora B, in particular, is known to lead to defects in cytokinesis and the formation of polyploid cells (cells with more than the normal diploid number of chromosomes).

Studies using flow cytometry have consistently shown that TAK-901 treatment induces cell cycle arrest and polyploidy in various cancer cell lines, including PC3 prostate cancer and HL60 acute myeloid leukemia cells selleckchem.commdpi.comresearchgate.netnih.govmdpi.comucsf.eduescholarship.org. This is a hallmark effect of Aurora B inhibition and is consistent with TAK-901's primary mechanism of action aacrjournals.orgnih.gov. The accumulation of cells in the G2/M phase and the appearance of a polyploid cell population are quantitatively assessed by analyzing DNA content histograms generated by flow cytometry after staining cells with a DNA-binding dye like propidium (B1200493) iodide ucsf.eduescholarship.org.

Functional Assays for Cell Migration, Invasion, and Spheroid Formation (e.g., Transwell, 3D Cell Invasion, Neuro-sphere, Spheroid Invasion Assay)

Cell migration and invasion are critical processes in cancer metastasis. In vitro assays are used to evaluate the ability of cancer cells to move and invade through extracellular matrix barriers in the presence of TAK-901.

Transwell assays measure cell migration or invasion through a porous membrane, sometimes coated with an extracellular matrix like Matrigel to assess invasion researchgate.netnih.govmdpi.com. Cells are placed in the upper chamber, and a chemoattractant is added to the lower chamber, with the number of cells migrating or invading through the membrane quantified after a period of incubation.

Three-dimensional (3D) cell culture models, such as spheroids and neuro-spheres, provide a more physiologically relevant environment than traditional 2D monolayer cultures, better mimicking the complexity of tumors in vivo thewellbio.comsartorius.com. Spheroid invasion assays involve forming 3D cell aggregates (spheroids) and then embedding them in an extracellular matrix, observing and quantifying the extent of cell invasion out of the spheroid into the surrounding matrix nih.govmdpi.comthewellbio.comsartorius.comrndsystems.com. Studies have shown that TAK-901 can remarkably reduce the migration and invasion abilities of cancer cells in these in vitro models nih.govmdpi.com.

Molecular Biological Techniques (e.g., Western Blotting, Immunofluorescence, RT-qPCR)

Molecular biological techniques are indispensable for investigating the cellular and molecular changes induced by TAK-901 treatment. These methods allow for the analysis of protein and gene expression levels and the localization of specific proteins within cells.

Western blotting is used to detect and quantify the expression levels of specific proteins theses.cznih.govmdpi.comresearcher.lifesci-hub.se. This technique is particularly useful for assessing the phosphorylation status of target proteins, which is often modulated by kinase inhibitors. For example, Western blotting has been used to demonstrate that TAK-901 suppresses the phosphorylation of histone H3, a cellular substrate of Aurora B kinase, in a dose-dependent manner aacrjournals.orgaacrjournals.orgnih.gov. This provides direct evidence of TAK-901's activity against cellular Aurora B.

Immunofluorescence involves using antibodies labeled with fluorescent dyes to visualize the location and distribution of specific proteins within cells researchgate.netselleckchem.comresearchgate.nettheses.czsci-hub.se. This technique can be used to observe changes in protein localization or cellular morphology induced by TAK-901, such as the formation of polyploid cells or alterations in cytoskeletal structure.

Reverse transcription quantitative polymerase chain reaction (RT-qPCR) is used to measure the mRNA expression levels of specific genes researchgate.netresearchgate.netnih.govmdpi.comresearcher.lifesci-hub.se. This technique can help identify genes whose expression is altered by TAK-901 treatment, providing insights into the downstream transcriptional effects of kinase inhibition. RT-qPCR analysis has shown that TAK-901 can downregulate the expression of certain genes, such as SREBF1, which is involved in lipid metabolism mdpi.comresearcher.life.

Transcriptomic Profiling (e.g., RNA-seq) and Lipidomic Analysis (e.g., BODIPY staining)

Advanced -omics technologies, such as transcriptomic profiling and lipidomic analysis, provide a broader view of the cellular changes induced by TAK-901.

Transcriptomic profiling, commonly performed using RNA sequencing (RNA-seq), allows for the comprehensive analysis of gene expression across the entire transcriptome nih.govmdpi.comresearcher.liferesearchgate.netnih.govnih.gov. By comparing the transcriptomes of treated and untreated cells, researchers can identify differentially expressed genes and pathways affected by TAK-901 mdpi.comresearcher.lifenih.govnih.gov. RNA-seq analysis has revealed that TAK-901 treatment can downregulate pathways related to fatty acid metabolism and cholesterol homeostasis mdpi.com. Studies using gene expression profiling by microarray analysis have also identified multiple differentially expressed genes in TAK-901 treated cells researchgate.net.

Lipidomic analysis focuses on the identification and quantification of lipids within cells. Techniques like BODIPY staining, followed by flow cytometry or microscopy, can be used to visualize and measure lipid droplets within cells nih.govescholarship.orgresearchgate.net. Changes in lipid metabolism can be a consequence of kinase inhibition, and lipidomic analysis helps to understand these metabolic alterations. BODIPY staining has been used to assess lipid accumulation in cells treated with TAK-901 nih.gov.

Data Tables

While the search results provide qualitative descriptions and some IC₅₀/EC₅₀ values, detailed raw data tables for each specific assay across multiple cell lines and concentrations are not consistently available in a format suitable for direct extraction and presentation as interactive tables. However, based on the provided information, a summary of representative findings can be presented in a static table format.

Table 1: Summary of Representative In Vitro Findings for TAK-901

Assay TypeMeasured ParameterCell Lines Tested (Examples)Key FindingsSource
Enzymatic AssayAurora A/TPX2 IC₅₀N/A21 nM selleckchem.comresearchgate.netmdpi.com
Enzymatic AssayAurora B/INCENP IC₅₀N/A15 nM (tight binding, time-dependent) selleckchem.comresearchgate.netmdpi.comaacrjournals.org
Enzymatic AssayAurora B/INCENP Dissociation t₁/₂N/A920 minutes selleckchem.comresearchgate.net
Cellular Proliferation Inhibition (e.g., BrdUrd)EC₅₀Various cancer cell lines40 - 500 nmol/L selleckchem.commdpi.comaacrjournals.orgresearchgate.netnih.gov
Cellular Aurora B InhibitionHistone H3 phosphorylation EC₅₀PC30.16 µmol/L medchemexpress.comaacrjournals.orgaacrjournals.org
Cell Cycle Analysis (Flow Cytometry)Induction of PolyploidyPC3, HL60Observed selleckchem.commdpi.comresearchgate.netnih.govmdpi.comucsf.edu
Cell Cycle Analysis (Flow Cytometry)G2/M ArrestVariousObserved mdpi.comnih.govmdpi.comucsf.eduescholarship.org
Cell Invasion Assay (e.g., Transwell, 3D)Invasion InhibitionU87MG, GSC5Significant reduction in migration and invasion nih.govmdpi.com
Western Blottingp-Histone H3 (Ser10) levelsPC3Dose-dependent suppression aacrjournals.orgaacrjournals.orgnih.gov
RT-qPCRSREBF1 mRNA levelsGBM cells, GSCsDownregulation mdpi.comresearcher.life
RNA-seqTranscriptomic changesHuman PBMCs, GBM cells, GSCsAltered expression of genes in various pathways, including lipid metabolism researchgate.netmdpi.comresearcher.life
Lipidomic Analysis (BODIPY staining)Lipid droplet accumulationGBM cells, GSCsChanges observed (specific details on increase/decrease not consistently found) nih.gov

Detailed Research Findings

Detailed research findings from these in vitro methodologies have significantly advanced the understanding of TAK-901's mechanism of action. Enzymatic assays established TAK-901 as a potent, time-dependent, and tight-binding inhibitor of Aurora B, with less time-dependent inhibition of Aurora A researchgate.netaacrjournals.orgaacrjournals.org. This biochemical profile translates into distinct cellular effects.

Cellular screening assays demonstrated that TAK-901 effectively inhibits the proliferation of a wide range of cancer cell lines, with potencies generally correlating with its ability to inhibit cellular Aurora B activity, as evidenced by the suppression of histone H3 phosphorylation aacrjournals.orgaacrjournals.orgnih.gov. The induction of polyploidy and G2/M cell cycle arrest, observed through flow cytometry, further confirms Aurora B as a key cellular target selleckchem.commdpi.comresearchgate.netnih.govmdpi.comucsf.edu.

Functional assays evaluating cell migration and invasion highlight the potential of TAK-901 to impede metastatic processes nih.govmdpi.com. The observed inhibition of invasion in 3D models suggests activity in more complex tumor-like environments.

Molecular biological techniques and transcriptomic profiling have begun to unravel the downstream consequences of TAK-901 treatment. The downregulation of SREBF1 and the impact on lipid metabolism pathways, identified through RT-qPCR and RNA-seq, suggest that TAK-901's effects extend beyond direct cell cycle regulation and can influence cellular metabolic processes mdpi.comresearcher.life.

Collectively, these advanced in vitro methodologies provide a comprehensive picture of TAK-901's biological activities, demonstrating its potency as a multitargeted kinase inhibitor with significant effects on cell proliferation, cell cycle progression, apoptosis, migration, invasion, and cellular metabolism.

Genetic Manipulation Approaches (e.g., siRNA-Mediated Gene Knockdown of BAX, BAK, BCL-xL, AURKB)

Genetic manipulation techniques, particularly siRNA-mediated gene knockdown, have been instrumental in dissecting the molecular pathways influenced by TAK-901 and identifying potential synergistic targets. A synthetic lethal siRNA screening approach was employed to pinpoint genes whose silencing could enhance the cell growth-inhibitory effects of TAK-901. researchgate.netresearchgate.netnih.gov This screening revealed that depletion of B-cell lymphoma-extra large (BCL-xL) by siRNA synergized with TAK-901 in various cancer cell lines. researchgate.netresearchgate.netnih.gov Mechanistically, TAK-901 was found to induce active BCL2 associated X, apoptosis regulator (BAX), and BCL-xL offered protection against this BAX-dependent apoptosis induction. researchgate.netnih.gov Further studies involving the depletion of BAX or BAK in combination with TAK-901 and a BCL-xL inhibitor demonstrated that BAX, but not BAK, was essential for the induction of apoptosis observed with the combination treatment. researchgate.net Beyond apoptosis-related proteins, genetic suppression of AURKB itself using siRNA has been utilized in the context of medulloblastoma studies to confirm the necessity of AURKB for tumor growth within a tissue environment. biorxiv.orgbiorxiv.org

Chemical Proteomics and Kinobeads Technology for Comprehensive Target Deconvolution

Chemical proteomics, particularly leveraging Kinobeads technology, represents a powerful strategy for the comprehensive deconvolution of protein targets bound by small molecules like TAK-901 within complex biological samples. nih.govbmbreports.orgnih.gov This mass spectrometry-based approach allows for the label-free measurement of interactions between a compound and thousands of proteins simultaneously in cell lysates or tissues. nih.gov By performing competition binding assays, Kinobeads technology can provide dose-response characteristics and apparent dissociation constants, offering detailed insights into the binding profile of a compound. nih.gov Chemical kinomics, encompassing such techniques, is crucial for identifying both known and novel molecular targets of kinase modulators and understanding their modes of action. bmbreports.org TAK-901 is characterized as a multi-targeted Aurora B kinase inhibitor, showing potent inhibition of Aurora B in intact cells, alongside inhibition of FLT3 and FGFR2. researchgate.netnih.govaacrjournals.orgaacrjournals.org It also inhibits Aurora A and C, and a panel of other kinases with varying potencies. mdpi.comcaymanchem.com While specific Kinobeads data for TAK-901 were not detailed in the search results, this technology is the standard for generating the kind of comprehensive kinase inhibition profiles reported for TAK-901.

In Vivo Preclinical Model Systems (Non-Human)

Non-human in vivo preclinical models are critical for evaluating the efficacy and pharmacodynamics of investigational compounds in a complex biological setting.

Rodent xenograft models have been extensively used to assess the antitumor activity of TAK-901 against a variety of human cancers. TAK-901 demonstrated potent activity in these models against multiple human solid tumor types. researchgate.netnih.govaacrjournals.orgaacrjournals.org Notably, complete tumor regression was observed in the ovarian cancer A2780 model. researchgate.netnih.govaacrjournals.orgaacrjournals.orgcaymanchem.com The compound also exhibited potent activity against several leukemia models. researchgate.netnih.govaacrjournals.orgaacrjournals.org Studies have shown that TAK-901 inhibited tumor growth in xenograft models of colorectal cancer, acute myeloid leukemia (AML), and chronic myeloid leukemia (CML). caymanchem.com Tumor growth inhibition (TGI) by TAK-901 was statistically significant across many of these in vivo efficacy models in a dose-dependent manner. aacrjournals.orgaacrjournals.org At higher dose levels, tumor regressions were observed in several xenograft models, including a 95% regression in nude rat ovarian A2780 xenografts. aacrjournals.org TAK-901 treatment resulted in tumor stasis in A2780 ovarian cancer and AML MV4-11 nude mice xenograft models. researchgate.net Furthermore, combining TAK-901 with other therapeutic agents enhanced TGI in HCT116 colorectal and HL60 leukemia xenograft models. researchgate.net

Orthotopic animal models, where tumor cells are implanted in the corresponding physiological location, are valuable for studying disease progression in a more realistic microenvironment. Orthotopic xenograft glioblastoma (GBM) mouse models have been employed to validate the in vivo efficacy of TAK-901. researchgate.netnih.govnih.gov In these models, TAK-901 significantly inhibited GBM growth. nih.govnih.gov Specifically, U87MG-luc cells were injected into the cerebrum of BALB/c nude mice to establish orthotopic tumors for evaluating TAK-901's effects. nih.gov Beyond efficacy, orthotopic brain tumor models have been used for evaluating aspects like tumor spread and characteristics using techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) and staining for specific markers. mdpi.com

Ex vivo organotypic culture systems bridge the gap between in vitro cell culture and in vivo animal models, allowing for the study of drug effects within a preserved tissue context. The organotypic cerebellum slice co-culture (OCSC) system has been utilized to investigate the behavior of tumor cells, such as medulloblastoma cells, within a tissue environment. biorxiv.orgbiorxiv.orgresearchgate.netresearchgate.netnih.gov This method allows for the recapitulation of specific in vivo phenotypes ex vivo. nih.gov OCSC has been particularly useful for validating the effects of AURKB inhibition in medulloblastoma, demonstrating that pharmacological repression of AURKB in this tissue context can be as effective as X-ray irradiation in repressing tumor growth. biorxiv.orgbiorxiv.org Studies using OCSC have shown that TAK-901 suppressed the invasion of ONS-76 medulloblastoma cells at nanomolar concentrations. biorxiv.org

Pharmacodynamic (PD) biomarker assessment in animal tissues is crucial for confirming that a drug is engaging its target and eliciting the expected biological response in vivo. In vivo biomarker studies with TAK-901 have demonstrated PD responses consistent with the inhibition of Aurora B. researchgate.netnih.govaacrjournals.orgaacrjournals.org These responses correlated with the concentration and retention of TAK-901 in tumor tissue. researchgate.netnih.govaacrjournals.orgaacrjournals.org Histone H3 phosphorylation, a direct substrate of Aurora B, has been assessed as a key PD biomarker in xenograft tumors, such as in nude rat A2780 ovarian cancer models. researchgate.netaacrjournals.org The induction of polyploidy, a consequence of Aurora B inhibition leading to failed cell division, has also been evaluated as a PD marker in xenograft models. researchgate.netaacrjournals.org In orthotopic GBM models, immunohistochemical staining of tumor sections has been used to assess changes in proliferation markers like Ki67 following TAK-901 treatment. nih.gov Furthermore, molecular techniques such as RNA-seq and RT-qPCR have been applied to animal tissues from orthotopic GBM models to assess the impact of TAK-901 on the expression and activation of downstream targets like SREBP1. researchgate.netnih.govnih.gov

Neuronal Culture Systems for Neurobiological Investigations (e.g., Neurite Initiation and Dendritic Branching)

Neuronal culture systems represent a critical in vitro methodology for dissecting the intricate processes of neurobiological development and plasticity, including neurite initiation and dendritic branching. These systems allow for controlled environments to study the effects of specific compounds on neuronal morphology and connectivity. Various cell types, such as Neuro2a (N-2a) mouse neuroblastoma cells and primary cortical neurons, are utilized to model aspects of neuronal development and function cenmed.commdpi-res.com.

Investigations into the roles of various kinases in neurite formation have employed high-throughput screening using kinase inhibitor libraries in neuronal cell lines like N-2a cells cenmed.commdpi-res.com. These screens can reveal compounds that either promote or inhibit neurite initiation and elongation cenmed.com. Subsequent studies in primary neuronal cultures, such as primary mouse cortical neurons, are often conducted to further validate and explore the roles of identified kinases in more physiologically relevant settings cenmed.commdpi-res.com. These studies commonly assess parameters such as the number and length of neurites, as well as dendritic arborization using techniques like Sholl analysis.

TAK-901, an inhibitor targeting Aurora Kinases A and B, has been utilized in such neuronal culture systems to investigate the involvement of these kinases in neurite formation and dendritic branching cenmed.commdpi-res.com. Research using TAK-901 and other Aurora kinase inhibitors in N-2a cells and primary cortical neurons suggests that Aurora kinases play a role in these processes cenmed.commdpi-res.com. Specifically, studies have indicated that inhibition of Aurora Kinase B can lead to defects in neurite initiation, while inhibition of Aurora Kinase A may result in defects in neurite elongation cenmed.commdpi-res.com. Further investigations involving the overexpression of Aurora Kinases in primary cortical neurons have also supported their involvement, suggesting roles for Aurora Kinase A in neurite initiation and for Aurora Kinases A, B, and C in dendritic branching cenmed.com. The use of TAK-901, as an Aurora A/B inhibitor, contributes to understanding the combined impact of inhibiting these specific kinases on neuronal morphology in vitro cenmed.commdpi-res.com.

While neuronal culture systems have been instrumental in studying the effects of compounds like TAK-901 on neurobiological processes such as neurite initiation and dendritic branching, detailed research findings and data specifically focused on the deuterated compound, TAK-901-d3, within this precise context were not prominently found in the surveyed literature. This compound is primarily recognized as a deuterated analog of TAK-901, often employed in research studies, potentially for pharmacokinetic investigations or as a tracing tool related to the parent compound.

Research Applications and Chemical Biology Significance of Tak 901 D3

Utilization as a Molecular Probe for Aurora Kinase Pathway Dissection

TAK-901 serves as a significant molecular probe for dissecting the Aurora kinase pathway. It is characterized as a multi-targeted inhibitor with potent activity against Aurora B kinase (IC₅₀ of 15 nM) and also inhibits Aurora A and C, typically at slightly higher concentrations (IC₅₀ values ranging from 3.1 to 21 nM depending on the specific isoform and source). biorxiv.orgjkchemical.com This inhibitory profile allows researchers to investigate the distinct and overlapping roles of these kinases. Studies utilizing TAK-901 have demonstrated its ability to suppress the phosphorylation of cellular histone H3, a well-established substrate of Aurora B, confirming its on-target activity in cellular contexts. biorxiv.orgjkchemical.com By inhibiting Aurora kinase activity, TAK-901 acts as a tool to perturb the pathway and observe the downstream consequences, thereby aiding in the elucidation of Aurora kinase functions in various cellular processes.

Kinase Target IC₅₀ (nM) Source
Aurora A 3.1 - 21 jkchemical.com
Aurora B 10 - 15 jkchemical.com
Aurora C 4.2 jkchemical.com

Investigation of Mitotic Catastrophe and Chromosomal Instability Pathways

TAK-901 has been instrumental in investigating the pathways leading to mitotic catastrophe and chromosomal instability. Inhibition of Aurora B by TAK-901 disrupts normal chromosome alignment and silences the spindle assembly checkpoint. This interference with mitotic progression can lead to cells prematurely exiting mitosis without proper chromosome segregation, resulting in polyploidy. biorxiv.org The induction of a polyploid cellular phenotype is a hallmark of mitotic catastrophe, a form of cell death or irreversible cell cycle arrest that occurs after aberrant mitosis. Research using TAK-901 helps to understand how dysregulation of Aurora kinase activity contributes to chromosomal instability and the triggering of mitotic catastrophe in various cell types, including cancer cells. biorxiv.org

Contributions to Understanding Cell Division Regulation and Cytokinesis

The Aurora kinase family, particularly Aurora B, plays a central role in regulating key events of cell division, including chromosome segregation and cytokinesis. As an inhibitor of Aurora B, TAK-901 is used to study the mechanisms controlling these processes. By inhibiting Aurora B, TAK-901 perturbs the formation and function of the spindle assembly and the chromosomal passenger complex, which are crucial for accurate chromosome segregation and the completion of cytokinesis. This disruption can lead to failures in cytokinesis, resulting in the formation of multinucleated cells. biorxiv.org Studies employing TAK-901 contribute to a deeper understanding of the intricate regulatory network that governs cell division and the consequences of its perturbation.

Mechanistic Studies in Non-Oncological Biological Systems (e.g., Neuronal Development)

While extensively studied in cancer biology, the role of Aurora kinases and the effects of their inhibitors like TAK-901 are also explored in non-oncological contexts. Aurora kinases have been implicated in neuronal development, with suggested roles in processes such as neurite initiation and dendritic branching. TAK-901 has been included in kinase inhibitor screenings aimed at identifying kinases involved in these neuronal processes. By inhibiting Aurora A and B, TAK-901 serves as a probe to investigate the specific contributions of these kinases to neuronal morphology and development, potentially shedding light on their involvement in regulating neuronal regenerative activities.

Development of Synergistic Research Strategies with Other Molecular Modulators

TAK-901 has been utilized in research to develop synergistic strategies by combining it with other molecular modulators, particularly in the context of cancer research. A notable finding is the synergistic interaction between TAK-901 and inhibitors of BCL-xL, an anti-apoptotic protein. Studies have shown that combining TAK-901 with BCL-xL depletion or inhibitors like ABT-263 leads to enhanced cell killing in various cancer cell lines. Mechanistic investigations revealed that TAK-901 treatment can induce active BAX, a pro-apoptotic protein, in a p53-dependent manner, and that inhibiting BCL-xL overcomes its protective effect against BAX-mediated apoptosis. These studies demonstrate the utility of TAK-901 in identifying and validating synergistic combinations to improve research models and potentially inform future therapeutic approaches.

Synergistic Partner Observed Effect with TAK-901 Cell Lines Studied (Examples) Mechanism Involved
BCL-xL Inhibition (e.g., ABT-263) Synergistic cell growth inhibition, enhanced apoptosis HCT116, SW480, HCT116, SW620, HT29, U87, A549, H23, H28, H1299, LNCap, H146, H196, H1395, H446, H1688, H209, H510A, H1048 (various cancer types) TAK-901 induces active BAX (p53-dependent), BCL-xL inhibition overcomes protection against BAX-dependent apoptosis

Synthetic Chemistry and Isotopic Labeling of Tak 901 D3

Synthetic Pathways and Methodologies for Deuterium (B1214612) Incorporation into Small Molecules

A variety of synthetic strategies are employed to achieve the incorporation of deuterium into small organic molecules. These methods aim to replace specific hydrogen atoms with deuterium:

Hydrogen-Deuterium Exchange Reactions: A widely utilized method involves facilitating the exchange of hydrogen atoms with deuterium atoms, often employing deuterium oxide (D₂O) as the deuterium source or deuterium gas (D₂) in conjunction with appropriate catalysts. resolvemass.camarquette.edu This approach can be tailored for labeling at specific functional groups or achieved through catalytic isotope exchange processes. resolvemass.ca Catalysts, frequently including palladium or platinum, are instrumental in promoting this exchange, particularly within aromatic and aliphatic frameworks. resolvemass.ca

Catalytic Transfer Deuteration and Hydrodeuteration: These contemporary techniques offer a means for selective deuterium installation into alkene and alkyne functionalities, frequently circumventing the need for gaseous D₂ and pressurized reaction conditions. marquette.edumarquette.edu These reactions typically rely on readily accessible or commercially available deuterium donors. marquette.edu

Electrochemical Deuteration: This alternative route enables the formation of carbon-deuterium bonds through the electrocatalytic splitting of heavy water (D₂O) under mild reaction conditions. oaepublish.com This method has demonstrated potential for achieving site-selective deuterium incorporation. oaepublish.com

Defunctionalization-Based Deuteration: This strategy focuses on the precise conversion of a specific functional group into a deuterium atom at a designated site. Examples include the deuterohydrogenation of unsaturated bonds or the deuterodehalogenation of carbon-halogen bonds. oaepublish.com

The specific synthetic pathway devised for TAK-901-d3 would be contingent upon the desired positions of the three deuterium atoms within the TAK-901 structure. Considering the structural complexity of TAK-901, which encompasses an azacarboline core, a piperidine (B6355638) ring, and a sulfonylphenyl moiety caymanchem.comaacrjournals.orgmedkoo.commedkoo.com, a combination of these synthetic methodologies might be necessary to achieve selective deuteration at the intended sites. For instance, catalytic methods could be applied for exchange on aromatic or aliphatic positions, while H/D exchange in D₂O might be suitable for labile hydrogen atoms.

Analytical Characterization of Deuterated Analogs (e.g., Mass Spectrometry applications for compound identification in biological samples)

Thorough analytical characterization of deuterated analogs like this compound is critical to confirm the successful incorporation of deuterium, quantify the level of isotopic enrichment (isotopic purity), and precisely determine the locations of the deuterium atoms. rsc.orgnih.gov Mass spectrometry (MS) stands out as a pivotal technique for these characterizations, particularly for the identification and quantification of compounds within intricate matrices such as biological samples. resolvemass.caclearsynth.comrsc.org

Mass Spectrometry (MS): The substitution of hydrogen with deuterium introduces a characteristic mass shift compared to the non-deuterated analog, owing to the mass difference between deuterium (~2.014 Da) and protium (B1232500) (~1.008 Da). resolvemass.canih.gov This inherent mass difference facilitates the clear differentiation between the deuterated compound (e.g., this compound) and its protium congener (TAK-901) using MS. clearsynth.com High-resolution mass spectrometry (HRMS), frequently coupled with liquid chromatography (LC-HRMS), is especially valuable for assessing the isotopic enrichment and structural integrity of deuterated compounds. rsc.orgnih.govresearchgate.net By analyzing the mass-to-charge ratio (m/z) of the generated ions, researchers can confirm the presence of the deuterated species and determine its relative abundance compared to other isotopologues (molecules sharing the same chemical formula but differing in isotopic composition). rsc.orgnih.govresearchgate.net Electrospray ionization (ESI) is a commonly employed ionization technique in conjunction with HRMS for the analysis of deuterated organic compounds. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy serves as a complementary technique to MS, offering detailed insights into the structural integrity and the exact positions of deuterium atoms within the molecule. rsc.org Deuterium is an NMR-active nucleus and can be directly observed using ²H NMR. Alternatively, the absence of expected signals in the ¹H NMR spectrum can indicate deuterium substitution at those positions. rsc.org

In the context of biological samples, mass spectrometry-based quantitative analysis, often performed using LC-MS, is extensively used for studying the pharmacokinetics and metabolism of drug compounds. nih.govrsc.orgacs.org Deuterated internal standards, such as this compound when analyzing TAK-901, are indispensable for enhancing the accuracy and reproducibility of these analytical measurements. resolvemass.caclearsynth.comrsc.org Deuterated internal standards exhibit very similar chemical behavior to the analyte of interest but are readily distinguishable by mass, thereby enabling compensation for matrix effects and variations in ionization efficiency. resolvemass.caclearsynth.com

Consideration of Isotopic Effects in Biological Systems During Mechanistic Studies

The substitution of hydrogen with deuterium can give rise to isotopic effects, which manifest as differences in the properties of isotopes leading to altered reaction rates or equilibrium constants. nih.govresearchgate.net While deuterium labeling is a powerful tool in biological investigations, it is crucial to account for potential isotopic effects, particularly kinetic isotope effects (KIEs), which can influence reaction rates if the bond to the heavier isotope is cleaved in the rate-determining step. nih.govresearchgate.net

Kinetic Isotope Effects (KIEs): Primary KIEs arise when the breaking of a bond to deuterium constitutes the rate-limiting step in a reaction or metabolic process. The increased mass of deuterium relative to protium results in lower vibrational frequencies for C-D bonds compared to C-H bonds, leading to stronger bonds. resolvemass.ca Consequently, more energy is required to break a C-D bond, resulting in a slower reaction rate compared to the cleavage of a C-H bond. nih.gov Significant KIEs can serve as indicators that C-H bond cleavage plays a role in the rate-limiting step of enzymatic reactions, such as those catalyzed by cytochrome P450 enzymes involved in drug metabolism. nih.gov

Secondary Isotope Effects: These are typically smaller effects that occur when isotopic substitution is located adjacent to the bond undergoing cleavage. nih.gov

Physicochemical Isotope Effects: Deuterium substitution can also induce subtle changes in physicochemical properties, including solubility and partitioning behavior. nih.govresearchgate.net

Active Hydrogen/Deuterium Exchange: Rapid exchange between deuterium and protium can occur at certain molecular positions, particularly those with acidic or labile hydrogen atoms, when the compound is present in an aqueous biological environment. nih.gov This exchange can compromise the isotopic integrity of the compound over time.

Isotope Effects in Analysis: Isotopic effects can also manifest during analytical procedures, such as during mass spectrometric ionization and fragmentation. If not properly addressed, these effects could potentially distort the observed metabolic profile of a compound. nih.gov

In the context of mechanistic studies, KIEs can be deliberately leveraged to gain a deeper understanding of the rate-determining steps in chemical and enzymatic reactions. nih.govunl.eduresearchgate.net However, when a deuterated compound is used to evaluate the biological activity or pharmacokinetics as a proxy for the non-deuterated form, substantial in vivo isotope effects could potentially lead to misleading outcomes if the metabolic fate or activity is significantly altered by the deuterium substitution. nih.gov Therefore, careful consideration of the position and extent of deuterium labeling, along with experimental assessment of potential isotopic effects, is essential when employing deuterated analogs in biological investigations.

Emerging Research Frontiers and Future Perspectives for Tak 901 D3 Studies

Discovery of Novel Biological Targets and Unanticipated Phenotypic Effects

Initially developed as an inhibitor of Aurora A and Aurora B kinases, TAK-901 has been shown to engage with a wider array of molecular targets than first anticipated, leading to unexpected cellular outcomes. selleckchem.comnih.govapexbt.com Derived from a novel azacarboline kinase hinge-binder chemotype, TAK-901 was identified through structure-based drug design. nih.govresearchgate.net Its primary mechanism involves binding to the ATP-binding pocket of Aurora B, a key regulator of mitosis, thereby disrupting cell division and leading to apoptosis in cancer cells. This inhibition is characterized by a time-dependent, tight-binding interaction with Aurora B, but not Aurora A. nih.govapexbt.com

Consistent with its primary mechanism, treatment with TAK-901 induces polyploidy (the state of having more than two sets of chromosomes) in various cancer cell lines, such as human prostate cancer (PC3) and acute myeloid leukemia (HL60) cells. selleckchem.comaacrjournals.org However, broader kinase profiling has revealed a more complex interaction landscape. Biochemical assays have shown that TAK-901 can inhibit multiple kinases, though in cellular contexts, its potent activity is more limited, notably affecting FLT3 and FGFR2 at concentrations close to those required for Aurora B inhibition. selleckchem.comnih.govaacrjournals.org

A significant recent discovery identified EphA2 (Ephrin type-A receptor 2) as a novel therapeutic target of TAK-901 in prostate cancer models. patsnap.com This study demonstrated that mutations at the binding sites between EphA2 and TAK-901 could reverse the compound's anti-proliferative effects, suggesting a mechanism of action independent of Aurora kinase inhibition in this context. patsnap.com Furthermore, pathway-specific reporter assays have shown that TAK-901 can inhibit the NF-κB and JAK/STAT pathways with submicromolar potency, expanding its sphere of influence to critical inflammatory and immune-signaling cascades. selleckchem.com

Target/PathwayObserved EffectCellular ContextReference
Aurora B KinasePotent, time-dependent inhibition (IC50: 15 nM)Biochemical Assays selleckchem.commedchemexpress.com
Aurora A KinaseInhibition (IC50: 21 nM)Biochemical Assays selleckchem.commedchemexpress.com
EphA2Novel therapeutic target; inhibition of proliferationProstate Cancer Cells patsnap.com
FLT3Suppression of autophosphorylationMV4-11 Leukemia Cells selleckchem.comaacrjournals.org
FGFR2Suppression of autophosphorylationKATO-III Gastric Cancer Cells selleckchem.comaacrjournals.org
NF-κB PathwayInhibition with submicromolar potencyReporter-based Cell Models selleckchem.com
JAK/STAT PathwayInhibition with submicromolar potencyReporter-based Cell Models selleckchem.com

Advanced Mechanistic Elucidation via Systems Biology and Multi-Omics Approaches

To unravel the complex cellular impact of TAK-901, researchers are moving beyond single-target analyses and embracing systems biology and multi-omics approaches. ethernet.edu.etnih.gov These strategies provide a holistic view of the molecular perturbations induced by the compound, integrating data from genomics, transcriptomics, proteomics, and metabolomics. ethernet.edu.etnih.gov

A prime example of this is the use of synthetic lethal screening to identify genetic vulnerabilities that synergize with TAK-901 treatment. nih.gov An siRNA screen revealed that silencing the anti-apoptotic gene BCL-xL significantly potentiates the cell growth-inhibitory effect of TAK-901. nih.gov The underlying mechanism involves the induction of the pro-apoptotic protein BAX by TAK-901, making the resulting polyploid cells highly susceptible to BCL-xL inhibition. nih.gov This finding highlights a potential combination strategy and demonstrates how functional genomics can uncover non-obvious mechanisms of drug action.

Chemoproteomic methods are also providing deeper insights. nih.gov Techniques like kinobead competition and correlation analysis (kiCCA) allow for the multiplexed profiling of endogenous kinase interactomes, offering a systems-level view of how TAK-901 alters cellular signaling networks beyond direct target inhibition. nih.gov While specific large-scale multi-omics studies on TAK-901 are still emerging, the application of such approaches to other kinase inhibitors demonstrates their power. patsnap.com For instance, combining structural information with morphological data from high-content imaging (Cell Painting) and transcriptomics can help predict a compound's mechanism of action and identify novel effects. patsnap.com Future research on TAK-901 will likely leverage these integrated -omics approaches to build comprehensive models of its activity.

Rational Design of Second-Generation Chemical Probes Based on the TAK-901 Scaffold

The unique azacarboline kinase hinge-binder scaffold of TAK-901 serves as a valuable starting point for the rational design of second-generation chemical probes. nih.govapexbt.com Chemical probes are essential tools for dissecting complex biological processes, requiring high selectivity and a well-characterized mode of action. nih.gov The development of derivatives from the TAK-901 structure aims to create molecules with refined properties, such as enhanced selectivity for a single kinase or novel polypharmacology profiles to probe different biological questions.

The initial discovery of TAK-901 itself was guided by structure-based drug design, utilizing structural information from Aurora A kinase co-complexes to optimize inhibitory activity. researchgate.net This same principle is being applied to design new series of kinase inhibitors. For example, molecular hybridization, which combines structural features from different known inhibitors, is a common strategy. tandfonline.com By modifying the core scaffold of TAK-901, medicinal chemists can aim to:

Enhance Selectivity: Create probes that are highly selective for Aurora B over Aurora A, or for novel targets like EphA2, to dissect their specific roles in cellular pathways.

Develop Inactive Controls: Synthesize structurally similar but biologically inactive analogues, which are crucial as negative controls in experiments to ensure observed effects are target-specific. nih.gov

Modulate Physicochemical Properties: Alter the scaffold to improve properties like cell permeability or to prevent off-target effects, such as interaction with drug efflux pumps like P-glycoprotein (PgP), which has been shown to be a substrate for TAK-901. medchemexpress.commedchemexpress.com

While specific published examples of second-generation probes derived directly from TAK-901 are not yet widespread, the strategies for creating such tools are well-established in kinase inhibitor research. tandfonline.com

Exploration of Non-Malignant Cellular Processes and Novel Disease Models

While the primary focus of TAK-901 research has been on oncology, its potent biological activity is being explored in non-malignant contexts, revealing unexpected roles in diverse cellular processes and disease models.

One notable area is neuroscience. A high-throughput screening of kinase inhibitors in primary cortical neurons found that TAK-901, as an inhibitor of Aurora kinases A and B, had distinct effects on neuronal development. biorxiv.org The study suggested a role for Aurora kinases in both neurite initiation and elongation, processes fundamental to the formation of neural circuits. biorxiv.org This opens up an avenue for using TAK-901-based probes to study the molecular mechanisms of neurodevelopment and potentially neurodegenerative diseases.

Another emerging application is in virology. Research has shown that TAK-901 can impair the replication of both DNA and RNA viruses. researchgate.net Specifically, it was found to decrease Herpes Simplex Virus 1 (HSV-1) titers, an effect that correlated with a reduction in the phosphorylation of histone H3 at serine 10—a direct downstream marker of Aurora B activity. researchgate.net This suggests that the cellular machinery co-opted by viruses for replication is sensitive to Aurora kinase inhibition, positioning TAK-901 as a tool to study host-pathogen interactions and as a potential lead for broad-spectrum antiviral strategies.

Research AreaDisease/Process ModelObserved Effect of TAK-901Reference
NeurosciencePrimary Cortical Neuron DevelopmentInhibition of neurite initiation and elongation biorxiv.org
VirologyHerpes Simplex Virus 1 (HSV-1) ReplicationImpaired viral replication, correlating with reduced histone H3 phosphorylation researchgate.net
Cell BiologyIMR-90 Immortalized Lung FibroblastsInhibition of cell proliferation (EC50: 0.088 µM) medchemexpress.com

Integration with Cutting-Edge Preclinical Research Technologies for Enhanced Resolution of Biological Interactions

To gain a deeper and more dynamic understanding of TAK-901's interactions within the cell, researchers are integrating it with cutting-edge preclinical technologies that offer unprecedented resolution.

One such technology is Time-Resolved Förster Resonance Energy Transfer (TR-FRET) . pnas.org This advanced fluorescence methodology was used to track the structural movements of the kinase activation loop—a key regulatory element—with angstrom-level precision. pnas.org By applying this technique to a panel of inhibitors including TAK-901, researchers could quantify conformational shifts between active and inactive states of Aurora A, revealing subtle differences in how various type I inhibitors influence kinase structure, despite not directly contacting the activation loop. pnas.org

Another powerful approach is the use of advanced proteomics for interactome profiling . The kiCCA (kinobead competition and correlation analysis) method, which uses quantitative mass spectrometry, allows for the rapid and multiplexed profiling of endogenous kinase protein-protein interaction networks. nih.gov Applying such technology to TAK-901-treated cells could map the dynamic rewiring of cellular communication pathways, revealing how the inhibition of primary targets propagates through the entire signaling network.

Furthermore, advanced imaging techniques continue to be critical. In vivo studies have utilized Positron Emission Tomography (PET) to non-invasively monitor the efficacy of TAK-901 in xenograft models. mdpi.com In preclinical models, pharmacodynamic markers like histone H3 phosphorylation and the induction of polyploidy are monitored in tumor tissues using quantitative immunoblotting and histology, providing direct evidence of target engagement in a living system. aacrjournals.orgresearchgate.netresearchgate.net These technologies, combined with computational modeling, are essential for translating biochemical findings into a functional understanding of the compound's effect in a complex biological environment. univie.ac.at

Q & A

Q. What distinguishes TAK-901-d3 from its parent compound, TAK-901, in experimental applications?

this compound is a deuterium-labeled derivative of TAK-901, a multitargeted Aurora B kinase inhibitor. Deuterium labeling is typically employed to enhance metabolic stability or track pharmacokinetic profiles in preclinical studies . While TAK-901 inhibits Aurora B (IC50 = 15 nM) and Aurora A (IC50 = 21 nM), this compound’s deuterated structure may alter its binding kinetics or metabolic pathways, necessitating validation via comparative mass spectrometry or isotopic tracing in cellular assays .

Q. What experimental design considerations are critical for assessing this compound’s mechanism of action in cancer cell lines?

Key considerations include:

  • Concentration ranges : Use 40–500 nM (effective concentrations from TAK-901 studies) to evaluate dose-dependent effects on histone H3 phosphorylation (a biomarker of Aurora B inhibition) .
  • Cell line selection : Prioritize models with documented Aurora B overexpression (e.g., A2780 ovarian cancer) to maximize sensitivity .
  • Control experiments : Include untreated cells and Aurora B-specific siRNA controls to distinguish on-target effects from off-target kinase activity .

Q. How does this compound’s selectivity profile influence its utility in kinase inhibition studies?

Biochemical assays reveal TAK-901 inhibits multiple kinases, but cellular studies show selectivity for Aurora B, FLT3, and FGFR2 . For this compound, researchers must validate selectivity using kinase profiling panels (e.g., Eurofins KinaseProfiler) and correlate results with cellular viability assays to confirm target specificity. Contradictory data between biochemical and cellular systems should be resolved using orthogonal methods like phospho-flow cytometry .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s off-target effects in polypharmacology studies?

  • Multi-kinase profiling : Conduct time-resolved enzymatic assays to differentiate primary Aurora B inhibition from secondary kinase interactions .
  • Computational modeling : Use molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities for deuterated vs. non-deuterated forms .
  • Functional validation : Apply CRISPR-Cas9 knockouts of suspected off-target kinases (e.g., FLT3) to isolate contributions to observed phenotypes .

Q. What methodological strategies optimize this compound’s use in in vivo pharmacodynamic studies?

  • Dosing regimens : Administer this compound intravenously to minimize deuterium loss via first-pass metabolism, with pharmacokinetic sampling at 0, 4, 8, and 24 hours post-dose .
  • Biomarker quantification : Use ELISA or Western blotting to measure tumor tissue levels of phosphorylated histone H3 (pHH3) and correlate with plasma drug concentrations .
  • Tissue retention analysis : Apply LC-MS/MS to compare this compound’s tumor penetration vs. non-deuterated TAK-901, leveraging deuterium’s isotopic signature .

Q. How should researchers integrate multi-omics data to elucidate this compound’s polypharmacology?

  • Phosphoproteomics : Identify Aurora B-dependent phosphorylation sites (e.g., Survivin, INCENP) using SILAC-based mass spectrometry .
  • Transcriptomics : Perform RNA-seq on treated cells to map downstream pathways (e.g., mitotic arrest, apoptosis) and distinguish on-target vs. off-target transcriptional responses .
  • Data integration : Use bioinformatics tools (e.g., STRING, Cytoscape) to overlay kinase inhibition data with omics networks, prioritizing nodes with high centrality scores .

Methodological Guidelines

  • Reproducibility : Document deuterium labeling efficiency (≥98% purity) and batch-specific activity in supplementary materials .
  • Data interpretation : Address variability in IC50 values (40–500 nM) by normalizing to cell line doubling times and baseline Aurora B expression .
  • Ethical reporting : Disclose all kinase inhibition data, including contradictory findings, to avoid selective reporting bias .

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